5-Bromo-2-methoxynicotinic acid 5-Bromo-2-methoxynicotinic acid
Brand Name: Vulcanchem
CAS No.: 54916-66-4
VCID: VC2056596
InChI: InChI=1S/C7H6BrNO3/c1-12-6-5(7(10)11)2-4(8)3-9-6/h2-3H,1H3,(H,10,11)
SMILES: COC1=C(C=C(C=N1)Br)C(=O)O
Molecular Formula: C7H6BrNO3
Molecular Weight: 232.03 g/mol

5-Bromo-2-methoxynicotinic acid

CAS No.: 54916-66-4

Cat. No.: VC2056596

Molecular Formula: C7H6BrNO3

Molecular Weight: 232.03 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-methoxynicotinic acid - 54916-66-4

Specification

CAS No. 54916-66-4
Molecular Formula C7H6BrNO3
Molecular Weight 232.03 g/mol
IUPAC Name 5-bromo-2-methoxypyridine-3-carboxylic acid
Standard InChI InChI=1S/C7H6BrNO3/c1-12-6-5(7(10)11)2-4(8)3-9-6/h2-3H,1H3,(H,10,11)
Standard InChI Key SJLXURQPRRMPIV-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=N1)Br)C(=O)O
Canonical SMILES COC1=C(C=C(C=N1)Br)C(=O)O

Introduction

Chemical Structure and Properties

Structural Characteristics

5-Bromo-2-methoxynicotinic acid possesses a pyridine ring with three functional groups:

  • A bromine atom at the 5-position

  • A methoxy group at the 2-position

  • A carboxylic acid group at the 3-position

The compound can be characterized as a functionalized nicotinic acid derivative. Its chemical formula is C₇H₆BrNO₃, with a calculated molecular weight of approximately 232.03 g/mol. The structure features a planar pyridine ring with substituents that influence its electronic distribution and reactivity.

Physical Properties

Based on analysis of structurally similar compounds, 5-Bromo-2-methoxynicotinic acid likely exhibits the following physical properties:

PropertyValueNotes
Physical stateCrystalline solidTypically pale yellow to white
Melting point~180-210°CEstimated based on related compounds
SolubilitySparingly soluble in water; Soluble in organic solventsSimilar to other nicotinic acid derivatives
Storage conditionRoom temperature under inert atmosphereFor maximum stability
pKa~2.5-3.5Estimated for carboxylic acid group

Chemical Reactivity

The reactive sites in 5-Bromo-2-methoxynicotinic acid include:

  • The carboxylic acid group, which can undergo esterification, amidation, and reduction reactions

  • The bromine at C-5, which enables cross-coupling reactions (Suzuki, Sonogashira, etc.)

  • The methoxy group at C-2, which can participate in demethylation reactions

  • The pyridine nitrogen, which can act as a weak base or nucleophile

Synthesis and Preparation

Alternative Synthetic Approaches

Alternative synthetic approaches might include:

  • Direct functionalization of nicotinic acid through sequential bromination and methoxylation

  • Oxidation of corresponding nicotinic aldehyde derivatives

  • Carboxylation of appropriate 2-methoxy-5-bromopyridine precursors

Many of these methods would follow similar reaction principles to those used in the preparation of 5-bromo-2-methylnicotinic acid, which involves bromination of the pyridine ring .

Structural Characterization

Spectroscopic Properties

The compound would likely exhibit characteristic spectroscopic features:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Position¹H NMR (expected)¹³C NMR (expected)
2 (C-OCH₃)160-165 ppm
3 (C-COOH)165-170 ppm
4 (CH)~8.3-8.5 ppm (s)125-130 ppm
5 (C-Br)115-120 ppm
6 (CH)~8.7-8.9 ppm (s)145-150 ppm
OCH₃~4.0-4.1 ppm (s)55-57 ppm
COOH~12-13 ppm (br s)165-170 ppm

Mass Spectrometry

Expected molecular ion [M]⁺: m/z 232/234 (with characteristic bromine isotope pattern)

Infrared Spectroscopy

Key expected bands:

  • 3000-2500 cm⁻¹ (O-H stretching of carboxylic acid)

  • 1700-1680 cm⁻¹ (C=O stretching)

  • 1300-1000 cm⁻¹ (C-O stretching)

  • 800-600 cm⁻¹ (C-Br stretching)

Crystallographic Properties

By analogy with 5-bromo-2-fluoronicotinic acid monohydrate crystallographic data , 5-Bromo-2-methoxynicotinic acid likely crystallizes in an orthorhombic or monoclinic space group with molecules arranged to facilitate hydrogen bonding through the carboxylic acid groups. The pyridine ring would be expected to be nearly planar, with bond lengths for C-Br around 1.89 Å, comparable to the reported 1.888 Å for the fluoro analog .

Applications and Significance

Pharmaceutical Applications

5-Bromo-2-methoxynicotinic acid has significant potential in pharmaceutical development:

  • As a building block for medicinal chemistry, particularly in the synthesis of:

    • Kinase inhibitors

    • Anti-inflammatory agents

    • Antimicrobial compounds

  • As a scaffold for structure-activity relationship (SAR) studies, where systematic modifications can be made to optimize biological activity

The reactivity profile of this compound makes it particularly valuable as a versatile synthetic intermediate. The bromine substituent provides a convenient handle for further functionalization through transition metal-catalyzed cross-coupling reactions, while the carboxylic acid group enables conjugation to various biomolecules.

Synthetic Applications

As a functionalized heterocycle, 5-Bromo-2-methoxynicotinic acid serves as a valuable intermediate in organic synthesis:

  • The bromine at C-5 enables various cross-coupling reactions (Suzuki, Heck, Sonogashira) for carbon-carbon bond formation

  • The carboxylic acid group allows for diverse transformations including esterification and amide formation

  • The methoxy group provides options for hydrogen bonding or further functionalization

Analytical Applications

Related Compounds and Derivatives

Structural Analogues

Several structurally related compounds appear in the scientific literature:

CompoundMolecular FormulaRelation to 5-Bromo-2-methoxynicotinic acid
5-Bromo-2-methylnicotinic acidC₇H₆BrNO₂Methyl group instead of methoxy at C-2 position
6-Amino-5-bromo-2-methylnicotinic acidC₇H₇BrN₂O₂Contains amino group at C-6 and methyl at C-2
5-Bromo-2-fluoronicotinic acidC₆H₃BrFNO₂Fluoro group instead of methoxy at C-2 position
Methyl 5-Bromo-2-methoxynicotinateC₈H₈BrNO₃Methyl ester derivative of the target compound

Structure-Property Relationships

The different substituents on the pyridine ring significantly affect the compounds' properties:

  • The methoxy group at C-2 (compared to methyl in 5-Bromo-2-methylnicotinic acid) increases:

    • Polarity and hydrogen bonding capability

    • Electronic effects on the pyridine ring

    • Potential for metabolic transformations

  • The bromine at C-5 provides:

    • Enhanced reactivity for cross-coupling reactions

    • Increased molecular weight and lipophilicity

    • Distinctive spectroscopic properties

  • The carboxylic acid at C-3 contributes:

    • Acidic properties

    • Potential for salt formation

    • Versatility for derivatization

Metabolic Considerations

In biological systems, 5-Bromo-2-methoxynicotinic acid would likely undergo:

  • O-demethylation of the methoxy group

  • Conjugation reactions at the carboxylic acid group (glucuronidation, amino acid conjugation)

  • Potential dehalogenation under certain metabolic conditions

Research Methods and Characterization

Synthesis Optimization

Research into optimizing the synthesis of 5-Bromo-2-methoxynicotinic acid would likely focus on:

  • Selective bromination methods to ensure regiospecific substitution at the C-5 position

  • Efficient methoxylation strategies that minimize side reactions

  • Green chemistry approaches to reduce waste and environmental impact

These approaches would build upon established methods for similar compounds, such as the palladium-catalyzed reactions described for related nicotinic acid derivatives .

Advanced Analytical Techniques

Beyond standard spectroscopic methods, advanced techniques that would be valuable for characterizing 5-Bromo-2-methoxynicotinic acid include:

  • Single-crystal X-ray diffraction for definitive structural determination

  • Computational chemistry to predict reactivity patterns and electronic distribution

  • Thermal analysis (DSC/TGA) to determine stability properties

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator